molecular formula C15H10Cl2N4O2 B4991044 N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide

N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B4991044
M. Wt: 349.2 g/mol
InChI Key: LIMHHSSTHDLDPY-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a dichlorophenyl group, a pyridinyl group, and an oxadiazolyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the pyridinyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the pyridinyl moiety to the oxadiazole ring.

    Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide: can be compared with other acetamide derivatives or oxadiazole-containing compounds.

    This compound: can be compared with other dichlorophenyl derivatives.

Uniqueness

  • The presence of both the oxadiazole and pyridinyl groups in the same molecule may confer unique chemical and biological properties.
  • The dichlorophenyl group can enhance the compound’s stability and reactivity.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c16-10-5-11(17)7-12(6-10)19-14(22)8-13-20-15(23-21-13)9-1-3-18-4-2-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMHHSSTHDLDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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